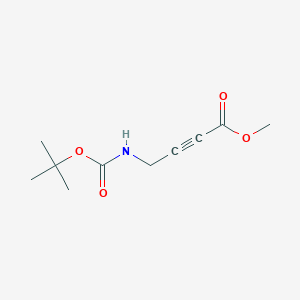
Isonicotinic acid, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, cyclohexyl ester, also known as isoniazid, is a synthetic compound that has been used as an antitubercular drug for over six decades. It is a prodrug that is converted to its active form, isonicotinic acid hydrazide (INH), by the catalytic action of the enzyme catalase-peroxidase (KatG) in Mycobacterium tuberculosis.
Mecanismo De Acción
The mechanism of action of Isonicotinic acid, cyclohexyl ester involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and subsequent death of the bacteria. Additionally, Isonicotinic acid, cyclohexyl ester has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of fatty acids in the bacteria.
Efectos Bioquímicos Y Fisiológicos
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of glutathione in the liver, which is an important antioxidant. It has also been shown to reduce the levels of pyridoxal phosphate, which is a coenzyme for many enzymes involved in amino acid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoniazid has several advantages for use in laboratory experiments. It is readily available, stable, and has a well-established mechanism of action. However, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria.
Direcciones Futuras
There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester. These include the development of new derivatives with improved efficacy and reduced toxicity, the investigation of its potential use in the treatment of other diseases, and the study of its mechanism of action at the molecular level.
In conclusion, Isonicotinic acid, cyclohexyl ester is a synthetic compound that has been used as an antitubercular drug for over six decades. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria. There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester, including the development of new derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
Isoniazid can be synthesized by the reaction of isonicotinic acid with cyclohexylamine in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
Isoniazid has been extensively studied for its antitubercular activity and is considered one of the most effective drugs for the treatment of tuberculosis. It has also been investigated for its potential use in the treatment of other diseases such as leprosy, HIV, and cancer.
Propiedades
Número CAS |
163778-04-9 |
|---|---|
Nombre del producto |
Isonicotinic acid, cyclohexyl ester |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
cyclohexyl pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Clave InChI |
UADBNACWGHSLIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)







![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)

